molecular formula C7H8N4O B174277 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 151587-61-0

2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B174277
CAS No.: 151587-61-0
M. Wt: 164.16 g/mol
InChI Key: WUCZWUCLYHUJPL-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are used as anticancer agents . It has also been associated with anti-proliferative activity and treatment of several special hematological malignancies .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of new Pyrrolo[2,3-d]pyrimidine derivatives and their inhibitory activity against SFK enzymes such as Fyn, Lyn, Hck, and c-Src .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a pyrrolo[2,3-d]pyrimidine core . The compound has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . It has also been found to inhibit cytokines secretion of macrophages through suppressing TLR4/p38 signaling pathway .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 148.17 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : A study by Khashi, Davoodnia, and Rao Lingam (2015) discusses the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, demonstrating a method for creating complex chemical structures from this compound (Khashi, Davoodnia, & Rao Lingam, 2015).

  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one : Kanamarlapudi et al. (2007) presented an efficient and environmentally benign synthesis method for related compounds, illustrating the potential for sustainable production of similar chemical structures (Kanamarlapudi et al., 2007).

Medicinal and Biological Research

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2000) designed a compound structurally related to 2-amino-4-methylpyrrolo[2,3-d]pyrimidine as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing its potential as an antitumor agent (Gangjee et al., 2000).

  • Synthesis of Classical and Nonclassical Antifolate Inhibitors : Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized novel classical antifolates, derived from 2-amino-4-oxo-5-methylpyrrolo[2,3-d]pyrimidine, demonstrating their antitumor properties and inhibitory activity against DHFR and TS (Gangjee, Lin, Kisliuk, & McGuire, 2005).

  • Pyrrolo-C as a Fluorescent Probe for RNA : Tinsley and Walter (2006) explored the use of Pyrrolo-C, a fluorescent analog of cytidine derived from 2-amino-4-methylpyrrolo[2,3-d]pyrimidine, as a probe for studying RNA structure and dynamics, highlighting its potential in molecular biology research (Tinsley & Walter, 2006).

Properties

IUPAC Name

2-amino-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-6(12)5-4(2-3-9-5)10-7(11)8/h2-3,9H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCZWUCLYHUJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CN2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441338
Record name 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151587-61-0
Record name 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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